3,5-Difluoro-4'-methyl-1,1'-biphenyl
Description
Historical Context and Significance of Fluorinated Biphenyls in Chemical Research
The study of organofluorine chemistry, which encompasses fluorinated biphenyls, has a rich history dating back to the 19th century. nih.gov The introduction of fluorine into organic molecules was found to dramatically alter their physical, chemical, and biological properties. acs.orggoogle.com Early research was often hampered by the challenges of working with highly reactive fluorinating agents. nih.gov However, the development of new synthetic methods, particularly in the mid-20th century, opened the door to the systematic investigation of fluorinated compounds. nih.gov
Fluorinated biphenyls, in particular, gained prominence due to their applications in materials science and medicinal chemistry. The high electronegativity and small size of the fluorine atom can influence molecular conformation, metabolic stability, and binding interactions with biological targets. acs.org In the realm of materials, the introduction of fluorine can impact properties such as liquid crystallinity and thermal stability. rsc.orgnih.govrsc.org The historical development of polychlorinated biphenyls (PCBs), while highlighting environmental concerns, also underscored the profound impact that halogenation can have on the properties of biphenyls. researchgate.netnih.gov
Evolution of Research Interests in 3,5-Difluoro-4'-methyl-1,1'-biphenyl
While early research focused on more broadly substituted or simpler fluorinated biphenyls, interest in specifically substituted analogs like this compound has grown with the increasing sophistication of synthetic chemistry. The ability to precisely place fluorine atoms and other functional groups on the biphenyl (B1667301) scaffold has allowed researchers to fine-tune the properties of these molecules for specific applications.
The development of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has been instrumental in the synthesis of asymmetrically substituted biphenyls, including this compound. acs.org This reaction allows for the efficient formation of the carbon-carbon bond linking the two aryl rings, providing a versatile route to a wide range of derivatives. acs.orgrsc.org Research interest in this specific compound likely emerged from the broader exploration of fluorinated biphenyls for applications in liquid crystals, pharmaceuticals, and as building blocks in organic synthesis. researchgate.net The combination of the difluoro substitution pattern and the methyl group offers a unique set of parameters to explore within these fields.
Current Research Landscape and Knowledge Gaps for this compound
The current research landscape for this compound is primarily situated within the broader context of materials science and synthetic methodology. Researchers are interested in how the specific substitution pattern of this molecule influences its physical properties, such as its behavior in liquid crystal mixtures. rsc.orgresearchgate.net The synthesis of this and related compounds is also an area of active investigation, with a focus on optimizing reaction conditions and exploring new catalytic systems.
Despite the progress made, there remain knowledge gaps in the understanding of this compound. Detailed characterization of its solid-state structure and a comprehensive evaluation of its electronic properties are not widely reported in the literature. While its potential in materials science is recognized, specific applications and performance data are limited. Furthermore, its biological activity and potential as a pharmaceutical intermediate remain largely unexplored. Future research will likely focus on filling these gaps, potentially leading to new applications for this intriguing molecule.
Structure
3D Structure
Properties
IUPAC Name |
1,3-difluoro-5-(4-methylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEKCTAHFDPTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3,5 Difluoro 4 Methyl 1,1 Biphenyl
Overview of Established Synthetic Routes to 3,5-Difluoro-4'-methyl-1,1'-biphenyl
The construction of the biaryl bond in this compound is most commonly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means of connecting the two aryl rings with high selectivity. The primary precursors for these syntheses are typically a derivative of 3,5-difluorobenzene and a derivative of 4-methylbenzene (toluene). The specific nature of these derivatives depends on the chosen coupling methodology. For instance, one precursor will bear a leaving group (such as a halide or triflate), while the other will be an organometallic reagent (containing boron, zinc, or tin).
Palladium-Catalyzed Cross-Coupling Approaches to this compound and its Precursors
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis, offering a powerful toolkit for the formation of carbon-carbon bonds. wikipedia.org Several named reactions fall under this category, each utilizing a different organometallic reagent.
Suzuki-Miyaura Coupling Protocols for Biphenyl (B1667301) Synthesis
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryls due to its mild reaction conditions, the commercial availability and stability of boronic acids, and the low toxicity of the boron-containing byproducts. libretexts.orgacs.org The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with a boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org
For the synthesis of this compound, this would typically involve the reaction between (3,5-difluorophenyl)boronic acid and a 4-methylphenyl halide (e.g., 4-bromotoluene (B49008) or 4-iodotoluene), or alternatively, the reaction of a 3,5-difluorophenyl halide with (4-methylphenyl)boronic acid. The choice of reactants can be influenced by the availability and reactivity of the starting materials. The synthesis of polyfluorinated biphenyls via Suzuki-Miyaura coupling has been a subject of extensive research, with studies focusing on optimizing reaction conditions to overcome challenges associated with electron-poor substrates. acs.org The development of specialized ligands and catalyst systems has been crucial in achieving high yields and functional group tolerance in these reactions. nih.govnih.gov
Table 1: Illustrative Suzuki-Miyaura Coupling Reaction for this compound
| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |
| (3,5-Difluorophenyl)boronic acid | 4-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | This compound |
| 1-Bromo-3,5-difluorobenzene (B42898) | (4-Methylphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | This compound |
This table is illustrative and specific conditions may vary based on literature procedures.
Negishi Coupling and Stille Coupling Applications
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgsynarchive.com The Negishi coupling is known for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org For the synthesis of this compound, one could envision the reaction of a (3,5-difluorophenyl)zinc halide with a 4-methylphenyl halide, or vice versa. Research has shown that Negishi coupling using organozinc pivalates is an effective strategy for synthesizing highly fluorinated biphenyls, often providing better yields compared to Suzuki-Miyaura protocols for certain substrates. thieme-connect.comthieme-connect.comresearchgate.net
Stille Coupling: The Stille coupling utilizes an organotin reagent (organostannane) and an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. orgsyn.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org The synthesis of this compound via Stille coupling would involve reacting a 3,5-difluorophenylstannane with a 4-methylphenyl halide or a 3,5-difluorophenyl halide with a 4-methylphenylstannane. Recent advancements in ligand design have led to milder reaction conditions and an expanded substrate scope for the Stille coupling. orgsyn.orgyoutube.com
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron | Mild conditions, low toxicity of byproducts, stable reagents. libretexts.orgacs.org | Can be sensitive to steric hindrance and electronic effects. thieme-connect.com |
| Negishi | Organozinc | High reactivity and functional group tolerance. wikipedia.orgsynarchive.com | Organozinc reagents are often prepared in situ and can be sensitive to air and moisture. |
| Stille | Organotin | Stable reagents, wide functional group compatibility. wikipedia.orgorgsyn.org | Toxicity of tin compounds is a major concern. organic-chemistry.org |
Alternative and Emerging Synthetic Pathways for this compound
While palladium-catalyzed cross-coupling reactions are the dominant methods, other synthetic strategies are continuously being explored.
Direct Arylation Methods
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. mdpi.com This approach avoids the pre-functionalization of one of the aromatic partners, directly coupling an aryl halide with a C-H bond of the other arene. For the synthesis of this compound, this could involve the palladium-catalyzed reaction of 1-bromo-3,5-difluorobenzene with toluene, or 4-bromotoluene with 1,3-difluorobenzene. The regioselectivity of the C-H activation is a critical aspect of this methodology. nih.gov Research in this area is focused on developing catalysts that can control the position of the new C-C bond formation. researchgate.net
Electrophilic Aromatic Substitution Approaches
Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for functionalizing aromatic rings. minia.edu.egmasterorganicchemistry.com In principle, one could envision a Friedel-Crafts type reaction where one of the aryl rings acts as the electrophile and the other as the nucleophile. For instance, a highly activated derivative of one ring could react with the other in the presence of a Lewis acid. However, achieving regioselectivity and avoiding polysubstitution can be challenging. mnstate.edu The directing effects of the fluorine and methyl substituents would play a crucial role in determining the outcome of such a reaction. libretexts.org While less common for the direct synthesis of complex biphenyls like this compound compared to cross-coupling methods, EAS remains a vital tool for the synthesis of the necessary precursors. researchgate.net For example, the nitration of toluene is a classic EAS reaction used to introduce a functional group that can be later converted to a leaving group or an organometallic species for cross-coupling. libretexts.org
Regioselectivity and Stereoselectivity Considerations in the Synthesis of this compound
Regioselectivity: The synthesis of this compound is inherently regioselective due to the defined substitution patterns of the starting materials. For instance, in a Suzuki-Miyaura coupling between (3,5-difluorophenyl)boronic acid and 4-bromotoluene, the coupling will exclusively occur at the carbon bearing the bromine atom on the toluene ring and the carbon bearing the boronic acid group on the difluorobenzene ring. This ensures the formation of the desired this compound isomer.
However, if starting with a di- or poly-halogenated substrate, regioselectivity can become a critical issue. For example, in the coupling of 1,3-dibromo-5-fluorobenzene (B75295) with a (4-methylphenyl)metal reagent, the relative reactivity of the two bromine atoms would determine the major product. Generally, in palladium-catalyzed cross-coupling reactions of polyhalogenated arenes, the order of reactivity for the halogens is I > Br > Cl >> F. mdpi.com When identical halogens are present, electronic and steric factors dictate the site of reaction. In many cases, oxidative addition of the palladium catalyst is favored at the more electron-deficient or less sterically hindered position. rsc.org
Stereoselectivity: Biphenyls substituted at the ortho positions can exhibit a form of stereoisomerism known as atropisomerism, where rotation around the C-C single bond between the two aryl rings is restricted. pharmaguideline.comscribd.com This hindered rotation can lead to the existence of stable, isolable enantiomers. youtube.com
For this compound, the fluorine atoms are in the meta positions relative to the biphenyl linkage, and the methyl group is in the para position. As there are no substituents in the ortho positions (positions 2, 6, 2', and 6'), the rotational barrier around the C-C bond is expected to be low. Therefore, it is highly unlikely that this compound would exhibit atropisomerism under normal conditions. The presence of fluorine atoms can influence the rotational barrier, but typically significant steric bulk in the ortho positions is required to induce atropisomerism. nih.govacs.org
Green Chemistry Principles and Sustainable Synthesis of Fluorinated Biphenyls
The application of green chemistry principles to the synthesis of fluorinated biphenyls, including this compound, is crucial for developing more environmentally benign and sustainable processes. Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and recyclable catalysts.
Greener Solvents: Many traditional cross-coupling reactions employ volatile and often toxic organic solvents such as toluene, dioxane, and DMF. acs.org Research has focused on replacing these with more sustainable alternatives. Water is a highly attractive green solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.netrsc.org The Suzuki-Miyaura coupling, in particular, has been successfully performed in aqueous media, often with the aid of surfactants or water-soluble ligands. rsc.orgrsc.org Other green solvents that have been explored for cross-coupling reactions include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and isopropyl acetate (B1210297) (i-PrOAc). nsf.govacs.org
| Green Solvent | Rationale for Use in Cross-Coupling |
| Water | Non-toxic, non-flammable, inexpensive, high heat capacity. researchgate.netrsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, higher boiling point and lower miscibility with water than THF. nsf.gov |
| Cyclopentyl methyl ether (CPME) | High boiling point, low peroxide formation, hydrophobic nature facilitates product separation. acs.org |
| Isopropyl acetate (i-PrOAc) | Lower toxicity and more readily biodegradable than many traditional solvents. acs.org |
Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool for improving the energy efficiency of cross-coupling reactions. mdpi.com Microwave heating can lead to rapid reaction rates, often reducing reaction times from hours to minutes, which translates to significant energy savings. mdpi.com This technique has been successfully applied to Suzuki-Miyaura, Negishi, and other palladium-catalyzed couplings. mdpi.com
Catalyst Efficiency and Recyclability: Palladium catalysts can be a significant cost factor in large-scale synthesis. acs.org Therefore, developing highly efficient catalyst systems with low catalyst loadings (measured in mol % or ppm) is a key goal of green chemistry. acs.org Furthermore, the development of heterogeneous or recyclable homogeneous catalyst systems is highly desirable. acs.org For instance, catalysts supported on polymers or magnetic nanoparticles can be more easily separated from the reaction mixture and reused, reducing both cost and metal contamination of the final product. acs.orgacs.org
Advanced Structural Characterization and Spectroscopic Analysis of 3,5 Difluoro 4 Methyl 1,1 Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3,5-Difluoro-4'-methyl-1,1'-biphenyl
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides unambiguous evidence for the connectivity and spatial arrangement of atoms within this compound.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis
The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides the initial and most crucial data for the structural confirmation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the methyl group protons. The protons on the 4'-methylphenyl ring typically appear as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The protons on the 3,5-difluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methyl group will present as a singlet, typically in the upfield region of the aromatic spectrum. For a closely related compound, 4,4'-dimethyl-1,1'-biphenyl, the methyl protons appear as a singlet at approximately 2.38 ppm, and the aromatic protons show two doublets at around 7.47 and 7.23 ppm. rsc.org For this compound, the chemical shifts would be influenced by the electron-withdrawing fluorine atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms directly bonded to fluorine will show large coupling constants (¹JCF), and their chemical shifts will be significantly affected. In a similar compound, 3,4-difluoro-3′-nitro-1,1′-biphenyl, the carbon-fluorine bonds result in doublets with coupling constants around 12.75 Hz for two-bond couplings (²JCF) and larger for one-bond couplings (¹JCF) of about 245 Hz. nih.govrsc.org The spectrum will also clearly show the signal for the methyl carbon and the quaternary carbons of the biphenyl (B1667301) linkage.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. chemguide.co.uk For this compound, a single signal is expected for the two equivalent fluorine atoms at the 3 and 5 positions. The chemical shift of this signal, relative to a standard like CFCl₃, is characteristic of the electronic environment of the fluorine atoms on the aromatic ring. acs.org The signal will be split by coupling to the ortho and para protons on the same ring, providing further structural confirmation. In a related compound, 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide, the fluorine signal appears at -114.2 ppm. mdpi.com
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |
|---|---|---|
| ¹H (Aromatic - difluorophenyl) | 6.8 - 7.5 | Multiplets (due to H-H and H-F coupling) |
| ¹H (Aromatic - methylphenyl) | 7.2 - 7.6 | Doublets |
| ¹H (Methyl) | 2.3 - 2.5 | Singlet |
| ¹³C (C-F) | 160 - 165 | Doublet (large ¹JCF) |
| ¹³C (Aromatic) | 110 - 145 | Singlets and doublets (due to C-F coupling) |
| ¹³C (Methyl) | 20 - 22 | Singlet |
| ¹⁹F | -110 to -130 | Multiplet (due to F-H coupling) |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
To definitively assign all proton and carbon signals and to establish the connectivity between the two phenyl rings, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals proton-proton coupling networks within each aromatic ring. nih.gov For this compound, cross-peaks would be observed between adjacent protons on the tolyl ring, confirming their ortho relationship. Similarly, correlations between the protons on the difluorophenyl ring would be visible.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): The HMQC or HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. uni-saarland.de This experiment is crucial for assigning the carbon signals of all protonated carbons in the molecule by linking them to their already-assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons. uni-saarland.de This is particularly valuable for identifying the quaternary carbons, including the two carbons forming the biphenyl linkage (C1 and C1'). Correlations between the protons on one ring and the carbons on the other ring would provide unequivocal proof of the biphenyl structure. For instance, a correlation between the ortho-protons of the tolyl ring and the C1 carbon of the difluorophenyl ring would confirm the C1-C1' bond.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings and the methyl group (around 3100-2850 cm⁻¹). The C=C stretching vibrations of the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is a key feature and is expected in the region of 1300-1100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For biphenyl derivatives, a strong Raman band corresponding to the inter-ring C-C stretching is often observed around 1280 cm⁻¹. hmdb.ca The symmetric breathing modes of the benzene rings also give rise to characteristic Raman signals.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Strong |
| Aliphatic C-H Stretch (Methyl) | 2980 - 2870 | 2980 - 2870 | Medium |
| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | 1610 - 1580 | Strong |
| C-F Stretch | 1300 - 1100 | - | Strong (IR) |
| Biphenyl Inter-ring C-C Stretch | - | ~1280 | Strong (Raman) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₃H₁₀F₂. The calculated exact mass for this formula is 204.0750 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) that matches this value with high accuracy (typically within 5 ppm). researchgate.net The fragmentation pattern observed in the mass spectrum would further support the proposed structure, with characteristic losses of methyl groups, fluorine atoms, and fragmentation of the biphenyl system. chemguide.co.uk
X-ray Crystallography of this compound and its Analogues
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Solid-State Molecular Conformation and Packing
Intermolecular Interactions and Supramolecular Assembly
A definitive analysis of the intermolecular interactions and supramolecular assembly of this compound is contingent upon the experimental determination of its crystal structure. As of the latest available data, a crystal structure for this specific compound has not been deposited in the Cambridge Structural Database (CSD) or published in peer-reviewed literature. unamur.be Therefore, a detailed, experimentally validated description of its solid-state packing, including specific bond distances and angles of intermolecular contacts, cannot be provided at this time.
However, based on the functionalities present in the molecule—two fluorine atoms, a methyl group, and the biphenyl core—a theoretical consideration of the potential intermolecular forces can be discussed. The primary forces expected to govern the supramolecular assembly would be van der Waals forces, specifically London dispersion forces, and potentially weak hydrogen bonds and halogen bonds. umb.edulibretexts.orglibretexts.orglumenlearning.com
Dipole-Dipole Interactions: The presence of electronegative fluorine atoms creates a dipole moment in the molecule. These permanent dipoles could lead to dipole-dipole interactions, influencing the orientation of molecules within the crystal lattice. lumenlearning.com
Weak Hydrogen Bonds: The fluorine atoms and the aromatic rings could act as weak hydrogen bond acceptors for the hydrogen atoms of the methyl group or the aromatic rings of neighboring molecules (C-H···F and C-H···π interactions). umb.edu
π-π Stacking: The aromatic rings of the biphenyl core could participate in π-π stacking interactions, which are common in the crystal structures of aromatic compounds and contribute significantly to their stability. nih.gov
Halogen Bonding: Although less common for fluorine, the potential for C-F···π or other weak halogen bonding interactions cannot be entirely ruled out without experimental data.
Interactive Data Table: Theoretical Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |
| London Dispersion Forces | Entire Molecule | Entire Molecule | Major contributor to overall packing and stability. |
| Dipole-Dipole Interactions | Polarized C-F bonds | Polarized C-F bonds | Influences molecular orientation in the crystal lattice. |
| Weak Hydrogen Bond | C-H (methyl, aryl) | F, π-system (aryl) | Directional interactions contributing to specific packing motifs. |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilizing interactions leading to columnar or layered structures. |
Computational and Theoretical Investigations of 3,5 Difluoro 4 Methyl 1,1 Biphenyl
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules at the atomic level. For 3,5-Difluoro-4'-methyl-1,1'-biphenyl, DFT methods can provide detailed insights into its geometry, electronic distribution, and conformational preferences.
The optimization of the molecular geometry of this compound is the first step in any computational analysis. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. The key conformational feature of biphenyls is the dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from the ortho substituents and the electronic stabilization of a planar conformation that maximizes π-conjugation.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| Dihedral Angle (C1-C1'-C2'-C3') | Data not available in search results |
| C-F Bond Length | Data not available in search results |
| C-C (inter-ring) Bond Length | Data not available in search results |
| C-H (methyl) Bond Length | Data not available in search results |
This table is illustrative. Specific computational data for this compound was not found in the provided search results. The values would typically be obtained from DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory).
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. numberanalytics.com
For this compound, the HOMO is expected to be distributed primarily over the π-system of the biphenyl (B1667301) core. The electron-donating methyl group on one ring would likely increase the energy of the HOMO, while the electron-withdrawing fluorine atoms on the other ring would lower the energy of both the HOMO and LUMO. umons.ac.benih.govresearchgate.net The precise distribution and energies of these orbitals would be determined through DFT calculations. researchgate.netresearchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative)
| Parameter | Predicted Value (eV) |
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Energy Gap | Data not available in search results |
This table is illustrative and would be populated with data from DFT calculations. The HOMO-LUMO gap is a key parameter for assessing chemical reactivity.
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. libretexts.orgnih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. uni-muenchen.deresearchgate.net
In this compound, the fluorine atoms, being highly electronegative, would create a region of negative electrostatic potential around them. The methyl group, being electron-donating, would slightly increase the electron density on its phenyl ring. The MEP map would visually represent these electronic effects, providing a guide to the molecule's intermolecular interactions and reactivity. researchgate.netajchem-a.com
Spectroscopic Property Prediction via Computational Methods (e.g., NMR, UV-Vis, IR)
Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. The calculated shifts can be compared with experimental data to confirm the structure of the molecule. The fluorine atoms would have a significant impact on the chemical shifts of the nearby carbon and hydrogen atoms. rsc.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption bands in the UV-Vis spectrum. The predicted wavelengths of maximum absorption (λ_max_) are related to the electronic structure, particularly the HOMO-LUMO gap. nih.gov
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in the infrared (IR) spectrum. Each peak corresponds to a specific vibrational mode, such as C-H stretching, C=C ring stretching, and C-F stretching. Comparing the calculated and experimental IR spectra can help to confirm the functional groups present in the molecule. nih.gov
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) of methyl protons | Data not available in search results |
| ¹³C NMR | Chemical Shift (δ) of C-F carbons | Data not available in search results |
| UV-Vis | Wavelength of Max. Absorption (λ_max) | Data not available in search results |
| IR | C-F Stretching Frequency (cm⁻¹) | Data not available in search results |
This table is illustrative. The values would be derived from specific computational chemistry software packages.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities.
For this compound, MD simulations could be used to study its conformational dynamics in different environments, such as in a solvent or in the solid state. These simulations could reveal how the dihedral angle fluctuates over time and how the molecule interacts with its surroundings. This information is particularly valuable for understanding the behavior of the molecule in condensed phases.
Theoretical Studies on the Impact of Fluorination on Electronic Properties and Reactivity
In this compound, the two fluorine atoms in the meta positions of one phenyl ring primarily exert a strong -I effect. This would lead to:
Lowering of HOMO and LUMO energy levels: The electron-withdrawing nature of fluorine stabilizes both the occupied and unoccupied molecular orbitals. nih.govresearchgate.net
Increased electrophilicity: The lowering of the LUMO energy makes the molecule a better electron acceptor.
Altered charge distribution: The C-F bonds are highly polarized, leading to a significant partial positive charge on the carbon atoms attached to the fluorine atoms and a partial negative charge on the fluorine atoms themselves. This can influence intermolecular interactions such as halogen bonding.
Changes in acidity/basicity: The electron-withdrawing fluorine atoms can increase the acidity of nearby C-H bonds.
Theoretical studies on fluorinated aromatic compounds have consistently shown that fluorination is a powerful strategy for tuning the electronic properties of organic materials. researchgate.net
Computational Approaches to Reaction Mechanism Elucidation in the Synthesis of this compound
The synthesis of this compound via the Suzuki-Miyaura reaction involves the coupling of a 3,5-difluorophenyl halide (typically bromide or iodide) with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for dissecting the intricate steps of the catalytic cycle for similar reactions. nih.govnih.govacs.org The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the 3,5-difluorophenyl halide to a low-valent palladium(0) complex. DFT calculations on related aryl halides have shown that the activation energy for this step is influenced by the nature of the halide and the phosphine (B1218219) ligands on the palladium catalyst. nih.gov For instance, the C-Br bond cleavage in bromobenzene (B47551) on a Pd(PPh₃)₂ catalyst has a calculated activation energy of 9.6 kcal/mol. nih.gov The presence of electron-withdrawing fluorine atoms on the aryl ring, as in 3,5-difluorophenyl bromide, is expected to facilitate this step by making the ipso-carbon more electrophilic.
Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the 4-methylphenyl group from the boronic acid to the palladium(II) center. This is often the rate-determining step of the catalytic cycle. nih.gov Computational studies have highlighted the crucial role of the base in activating the boronic acid to form a more nucleophilic boronate species. nih.govacs.org The energy barrier for this step is sensitive to the solvent and the specific base used. For the reaction of phenylboronic acid, the activation energy for transmetalation has been calculated to be as high as 36.8 kcal/mol under neutral conditions, which is significantly lowered in the presence of a base. nih.gov In a basic medium, the activation barrier for the corresponding phenylboronate (B1261982) anion is reduced by approximately 6.3 kcal/mol. nih.gov
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the C-C bond of the this compound product and regenerates the palladium(0) catalyst. This step is generally fast and highly exothermic. nih.gov For the formation of an unsubstituted biphenyl, the activation energy for reductive elimination has been calculated to be around 14.4 to 17.7 kcal/mol, leading to a stable product. nih.gov
While specific DFT calculations for the entire catalytic cycle of this compound synthesis are not extensively documented in publicly available literature, the energetics can be inferred from studies on structurally similar fluorinated biphenyls and substituted phenylboronic acids. The presence of the two fluorine atoms on one ring and the methyl group on the other influences the electronic properties and, consequently, the energy profile of the reaction.
Table 1: Representative Calculated Activation Energies for Key Steps in Suzuki-Miyaura Reactions
| Reaction Step | Reactants | Catalyst System | Activation Energy (kcal/mol) | Reference |
| Oxidative Addition | Bromobenzene | Pd(PPh₃)₂ | 9.6 | nih.gov |
| Transmetalation (Neutral) | Phenylboronic Acid | Pd-Zeolite | 36.8 | nih.gov |
| Transmetalation (Basic) | Phenylboronate Anion | Pd-Zeolite | 30.5 | nih.gov |
| Reductive Elimination | Phenyl-Phenyl-Pd Intermediate | Pd-Zeolite | 14.4 | nih.gov |
This table presents data from computational studies on model systems to illustrate the typical energy barriers in Suzuki-Miyaura reactions. The exact values for the synthesis of this compound may vary.
Computational studies on other fluorinated biphenyls have also shed light on the mechanism. For instance, investigations into the coupling of highly fluorinated arylboronic esters have suggested the involvement of a rare palladium-fluorido intermediate during the transmetalation step, which could be relevant for understanding the synthesis of this compound.
Reactivity Profiles and Derivatization Strategies for 3,5 Difluoro 4 Methyl 1,1 Biphenyl
Electrophilic and Nucleophilic Aromatic Substitution Reactions on 3,5-Difluoro-4'-methyl-1,1'-biphenyl
Electrophilic Aromatic Substitution (SEAr):
Electrophilic attacks on this compound are predicted to occur preferentially on the more electron-rich 4'-methylphenyl ring. youtube.com The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.com Since the para position is already substituted as part of the biphenyl (B1667301) linkage, electrophilic substitution is expected to occur at the positions ortho to the methyl group (2' and 6' positions). The difluorinated ring is strongly deactivated towards electrophilic attack. wikipedia.orgyoutube.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reagent/Reaction | Predicted Major Product(s) |
|---|---|
| Br₂ / FeBr₃ | 2'-Bromo-3,5-difluoro-4'-methyl-1,1'-biphenyl |
| HNO₃ / H₂SO₄ | 3,5-Difluoro-4'-methyl-2'-nitro-1,1'-biphenyl |
Nucleophilic Aromatic Substitution (SNAr):
Conversely, the electron-deficient difluorinated ring is activated for nucleophilic aromatic substitution. nih.govmasterorganicchemistry.comnih.gov The fluorine atoms are good leaving groups in SNAr reactions, particularly when activated by electron-withdrawing groups. In the case of this compound, the positions ortho and para to the biphenyl linkage (positions 2, 4, and 6) are the most likely sites for nucleophilic attack. The reaction proceeds through a negatively charged intermediate, and the presence of electron-withdrawing groups helps to stabilize this intermediate. masterorganicchemistry.comyoutube.com
The outcome of SNAr reactions can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles can displace the fluorine atoms, leading to the formation of new C-O, C-N, or C-S bonds. nih.gov
Functionalization of the Methyl Group: Oxidation and Halogenation Reactions
The methyl group on the 4'-position of the biphenyl system presents another site for functionalization.
Oxidation:
The methyl group can be oxidized to various functional groups, including a formyl group (aldehyde), a carboxyl group (carboxylic acid), or a hydroxymethyl group (alcohol). Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants can be employed for this purpose. rsc.orgchemspider.com The choice of oxidant and reaction conditions will determine the extent of oxidation. For instance, milder conditions might favor the formation of the aldehyde, while more vigorous conditions would lead to the carboxylic acid. chemspider.com
Halogenation:
Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator. This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring. This method allows for the introduction of one or more halogen atoms onto the methyl group, producing benzylic halides. libretexts.org These halogenated derivatives are valuable intermediates for further nucleophilic substitution reactions.
Directed Ortho Metalation (DOM) and its Application in Further Derivatization
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.caharvard.edu While the parent compound, this compound, does not possess a classical strong DMG, the fluorine atoms themselves can act as weak directing groups. organic-chemistry.org
More effective DoM strategies would involve the introduction of a potent DMG onto one of the rings. For example, if the methyl group were oxidized to a carboxylic acid and then converted to a diethylamide (-CONEt₂), this amide group would serve as a powerful DMG, directing lithiation to the 2' and 6' positions of the tolyl ring. nih.gov Subsequent quenching with an electrophile would introduce a new substituent at this position with high regioselectivity.
Table 2: Potential Directed Ortho Metalation Strategies
| Precursor with DMG | Directing Group | Position of Metalation | Potential Electrophiles |
|---|---|---|---|
| N,N-Diethyl-3',5'-difluoro-[1,1'-biphenyl]-4-carboxamide | -CONEt₂ | 2' and 6' | I₂, CO₂, (CH₃)₂SO₄ |
Synthesis of Advanced Building Blocks and Intermediates from this compound
Through the application of the reactivity principles outlined above, this compound can be converted into a variety of advanced building blocks for use in medicinal chemistry and materials science. nih.govwhiterose.ac.ukmdpi.com
For example, nitration of the tolyl ring followed by reduction of the nitro group would yield an amino-functionalized biphenyl. This amine could then be used in a variety of subsequent reactions, such as amide bond formation or the construction of heterocyclic rings. Similarly, oxidation of the methyl group to a carboxylic acid provides a handle for the synthesis of esters, amides, and other acid derivatives. mdpi.com Halogenation of either ring, through electrophilic aromatic substitution on the tolyl ring or nucleophilic aromatic substitution on the difluorinated ring, provides precursors for cross-coupling reactions. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions Involving Functionalized this compound Derivatives
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.orguwindsor.ca Functionalized derivatives of this compound are excellent substrates for these transformations.
For instance, a bromo- or iodo-substituted derivative, prepared via electrophilic halogenation of the tolyl ring, can participate in Suzuki-Miyaura couplings with a wide range of boronic acids and esters. libretexts.orgnih.gov This allows for the introduction of new aryl, heteroaryl, or alkyl groups at a specific position. Similarly, Stille, Negishi, and Hiyama couplings can be employed using the corresponding organotin, organozinc, and organosilicon reagents. libretexts.org
Furthermore, triflate derivatives, which can be synthesized from hydroxylated analogues (obtained, for example, via SNAr on the difluorinated ring), are also excellent coupling partners in palladium-catalyzed reactions. beilstein-journals.org
Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Biphenyl Derivative | Coupling Partner | Reaction Type | Potential Product |
|---|---|---|---|
| 2'-Bromo-3,5-difluoro-4'-methyl-1,1'-biphenyl | Phenylboronic acid | Suzuki-Miyaura | 3,5-Difluoro-4'-methyl-[1,1':2',1''-terphenyl] |
| 3,5-Difluoro-4'-methyl-2'-(tributylstannyl)-1,1'-biphenyl | Aryl halide | Stille | 2'-Aryl-3,5-difluoro-4'-methyl-1,1'-biphenyl |
Exploration of 3,5 Difluoro 4 Methyl 1,1 Biphenyl and Its Derivatives in Materials Science Research
Investigation of Liquid Crystalline Properties for Display Technologies
The quest for high-performance liquid crystal displays with faster switching speeds, wider viewing angles, and lower power consumption has fueled research into novel LC materials. nih.govwhiterose.ac.uk Fluorinated biphenyls, including derivatives of 3,5-difluoro-4'-methyl-1,1'-biphenyl, are at the forefront of this research due to the profound influence of fluorine substitution on key liquid crystalline properties. biointerfaceresearch.comworktribe.com
The introduction of fluorine atoms into a biphenyl (B1667301) mesogenic core has a multifaceted impact on its properties, a subject of extensive investigation. nih.gov The high electronegativity and small size of fluorine atoms are key to these effects. researchgate.net
Mesophase Behavior and Stability: Lateral fluorine substitution, as seen in this compound, can significantly influence the type of liquid crystal phases (mesophases) exhibited and their temperature ranges. nih.gov For instance, lateral fluorine substituents can disrupt intermolecular packing, leading to a depression of melting points and a broadening of the nematic phase range, which is often desirable for display applications. nih.govmdpi.com Research has shown that the position of fluorine substitution alters the molecular aspect ratio and the dihedral angle between the biphenyl rings, which in turn weakens intermolecular π–π stacking. nih.gov This can lead to the suppression of unwanted smectic phases. nih.gov Conversely, strategic placement of fluorine atoms can also stabilize certain smectic phases when desired. biointerfaceresearch.commdpi.com
Birefringence (Δn) and Viscosity (γ₁): Fluorine substitution also modulates the optical anisotropy (birefringence) and rotational viscosity. While a high birefringence is needed for some applications to allow for thinner display cells, a key objective is often to reduce viscosity to achieve faster switching times. nih.govmdpi.com Studies on various fluorinated biphenyls have shown that lateral fluorine atoms can sometimes lead to a decrease in viscosity. tandfonline.com The interplay between achieving high birefringence and low viscosity is a central challenge in LC material design. mdpi.com
Elastic Constants: The elastic constants (splay, twist, and bend) of a liquid crystal material are crucial for the performance of displays, affecting parameters like threshold voltage and response times. mit.edu Fluorination has been shown to alter the ratios of these constants, for example, the k₃₃/k₁₁ (bend/splay) ratio, which influences the electro-optical response of twisted nematic (TN) and super-twisted nematic (STN) displays. mit.edu
A summary of the effects of fluorination on key liquid crystal properties is presented in the table below.
| Property | Effect of Fluorination | Rationale |
| Mesophase Stability | Can broaden the nematic range and suppress smectic phases. nih.gov | Disruption of intermolecular packing and π–π stacking due to steric and electronic effects. nih.gov |
| Dielectric Anisotropy (Δε) | Can induce negative or enhance positive Δε, depending on fluorine position. researchgate.nettandfonline.com | The strong C-F bond dipole moment contributes significantly to the overall molecular dipole. |
| Birefringence (Δn) | Can be tailored; often a trade-off with other properties. mdpi.com | Fluorination alters molecular polarizability and packing. |
| Rotational Viscosity (γ₁) | Can be reduced, leading to faster switching times. tandfonline.com | Changes in intermolecular interactions and molecular shape. |
| Elastic Constants | Alters the ratios of splay, twist, and bend constants (e.g., k₃₃/k₁₁). mit.edu | Modification of intermolecular forces that govern the collective elastic behavior. |
The complexity of structure-property relationships in liquid crystals makes experimental synthesis and characterization a resource-intensive process. Consequently, computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for the rational design of new biphenyl-based liquid crystal materials. tandfonline.comnih.gov
DFT calculations allow researchers to predict key molecular properties before synthesis, providing valuable insights and guiding experimental efforts. researchgate.net These properties include:
Electronic Properties: Calculating the molecular polarizability, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). tandfonline.com These are crucial for predicting birefringence and dielectric anisotropy.
Intermolecular Interactions: While challenging, computational methods can provide insights into the nature and strength of intermolecular forces that govern mesophase formation and viscosity.
By systematically modifying the structure of a parent molecule like this compound in silico—for example, by changing the position or number of fluorine atoms or altering the alkyl chain length—researchers can create a virtual library of candidate molecules. acs.org The calculated properties of these virtual molecules can then be compared to identify the most promising candidates for synthesis, significantly accelerating the discovery of new LC materials with optimized performance for next-generation display technologies. mdpi.com
Research into Organic Light-Emitting Diode (OLED) Applications of this compound Derivatives
Derivatives of biphenyl compounds are extensively researched for their use in various layers of OLED devices. wikipedia.org The introduction of fluorine atoms can fine-tune the electronic and morphological properties of these materials, making them suitable for roles as charge transporters, hosts, and emitters.
Efficient charge transport is fundamental to the performance of an OLED. acs.org Biphenyl-based molecules are often investigated as components of hole transport layers (HTLs) or electron transport layers (ETLs). royalsocietypublishing.org The inherent properties of the biphenyl core, modified by substituents like fluorine and methyl groups, dictate their suitability for these roles.
Energy Level Tuning: Fluorination is a powerful tool for tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Generally, the high electronegativity of fluorine leads to a lowering of both HOMO and LUMO levels. This can improve the injection of charges from adjacent layers by reducing the energy barrier and can also enhance the air stability of the material. researchgate.net
Charge Carrier Mobility: The rate at which holes or electrons move through the organic layer is known as charge carrier mobility. royalsocietypublishing.org This property is highly dependent on both the intrinsic properties of the molecule (reorganization energy) and the intermolecular electronic coupling, which is determined by the molecular packing in the solid state. researchgate.netacs.org While high mobilities are desirable, a balance between hole and electron mobility is often crucial for efficient recombination in the emissive layer. rsc.org Studies on biphenyl derivatives have shown that even subtle structural variations can lead to significant changes in charge-carrier mobility. royalsocietypublishing.org For certain applications in OLEDs, hole-mobility values of 10⁻⁴ cm² V⁻¹ s⁻¹ or higher are considered desirable. royalsocietypublishing.org
Thermal and Morphological Stability: Materials used in OLEDs must be thermally stable and form stable amorphous films (glasses) to ensure a long device lifetime. The glass transition temperature (Tg) is a key indicator of this stability. Biphenyl derivatives can be designed to have high Tg values, ensuring the morphological stability of the OLED layers during operation. rsc.orgep2-bayreuth.de
Computational studies using DFT are frequently employed to predict the charge transport characteristics of new biphenyl derivatives. These calculations can estimate ionization potentials (related to HOMO levels), electron affinities (related to LUMO levels), and reorganization energies, providing a preliminary assessment of a material's potential as a p-type (hole-transporting) or n-type (electron-transporting) semiconductor. researchgate.net
| Parameter | Importance in OLEDs | Influence of Biphenyl Structure |
| HOMO/LUMO Levels | Determines charge injection barriers and air stability. researchgate.net | Tunable by substituents; fluorination generally lowers energy levels. researchgate.net |
| Charge Carrier Mobility (µ) | Affects device efficiency and speed. royalsocietypublishing.org | Highly sensitive to molecular structure and packing. acs.orgroyalsocietypublishing.org |
| Glass Transition Temp (Tg) | Indicates morphological stability and device lifetime. ep2-bayreuth.de | Can be increased by designing rigid, non-planar structures. ep2-bayreuth.de |
| Reorganization Energy (λ) | An intrinsic factor affecting charge transfer rates. researchgate.net | Lower values are generally desirable for higher mobility. |
In phosphorescent OLEDs (PhOLEDs), an emissive dopant is dispersed within a host material matrix. The host material plays a critical role in device performance. nih.govacs.org Biphenyl derivatives, including those related to this compound, are actively researched as host materials, particularly for blue PhOLEDs, which remain a significant challenge. ep2-bayreuth.deacs.org
High Triplet Energy (Eₜ): The host material must have a triplet energy higher than that of the phosphorescent dopant to prevent energy back-transfer and ensure efficient light emission from the dopant. ep2-bayreuth.denih.gov The rigid structure of the biphenyl core can be advantageous. Introducing a twist in the biphenyl unit, for example, can disrupt conjugation and help maintain a high triplet energy. ep2-bayreuth.de
Bipolar Charge Transport: An ideal host material should possess balanced hole and electron transport properties to ensure that the charge recombination zone is confined within the emissive layer, leading to high efficiency. rsc.orgacs.org This is often achieved by creating "bipolar" molecules that combine hole-transporting and electron-transporting moieties within a single structure, sometimes linked by a biphenyl core. ep2-bayreuth.denih.gov
Energy Transfer: Efficient energy transfer from the host to the guest (dopant) is required. This is facilitated by a good spectral overlap between the emission spectrum of the host and the absorption spectrum of the dopant. nih.govacs.org
Biphenyl derivatives have also been incorporated into the design of emitter molecules themselves, particularly for creating emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). nih.govnih.gov In TADF emitters, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for the harvesting of triplet excitons for light emission, potentially leading to 100% internal quantum efficiency. nih.gov The modular nature of biphenyl derivatives allows them to be used as building blocks in the complex donor-acceptor structures typically required for TADF. nih.gov
Supramolecular Chemistry and Self-Assembly of this compound Analogues
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. The process by which these molecules spontaneously organize into ordered structures is known as self-assembly. northwestern.edu Fluorinated biphenyls are valuable building blocks in this field due to the specific and directional nature of interactions involving fluorine. unistra.frresearchgate.net
The incorporation of fluorine into molecules like biphenyl analogues can direct their self-assembly into well-defined nanoscale architectures. researchgate.netrsc.org This is due to several factors:
Fluorophobic/Fluorophilic Interactions: The unique nature of fluorinated segments can drive them to segregate from hydrocarbon segments, leading to the formation of distinct domains and ordered structures in solution or on surfaces. rsc.org
Halogen Bonding: The fluorine atom can act as a halogen bond acceptor, providing a directional interaction that can be used to control the assembly of molecules into specific patterns.
Dipole-Dipole Interactions: The strong C-F bond dipole can lead to specific electrostatic interactions that influence molecular packing.
Research in this area focuses on using fluorinated biphenyl analogues to create functional materials from the bottom up. unistra.fr This includes the formation of self-assembled monolayers (SAMs) on surfaces to control properties like wettability and adhesion. researchgate.netrsc.org The stiff, often helical geometry of perfluorinated chains can lead to the formation of densely packed and highly ordered monolayers. researchgate.net By designing molecules with specific recognition sites, these fluorinated biphenyls can be programmed to self-assemble into more complex structures like vesicles, tubules, and emulsions, with potential applications in materials science and biomedicine. unistra.fr The study of these self-assembling systems provides fundamental insights into the forces that govern molecular organization. nih.gov
Crystal Engineering and Molecular Recognition
The introduction of fluorine atoms into a molecular structure significantly alters its electronic and packing characteristics. Fluorine's high electronegativity and the polarity of the C-F bond can lead to a variety of non-covalent interactions, including hydrogen bonds (C-H···F), halogen bonds, and π-π stacking interactions, which are pivotal in molecular recognition and the formation of supramolecular architectures. researchgate.netscispace.comrsc.org Research on other fluorinated organic semiconductors has shown that even minor changes, such as the introduction of a fluorine atom, can dramatically alter crystal packing from a π-stacked to a herringbone arrangement. rsc.org This highlights the profound impact of fluorination on the solid-state organization of molecules.
In the context of this compound, the two fluorine atoms on one phenyl ring create an electron-deficient region, which can interact favorably with the electron-rich methylated phenyl ring of an adjacent molecule. These interactions, along with potential C-H···F hydrogen bonds, are expected to play a crucial role in the molecular recognition processes that guide the formation of its crystal lattice. researchgate.net The interplay between these directive forces and the steric influence of the methyl group would ultimately determine the final three-dimensional supramolecular assembly. rsc.org Studies on other biphenyl systems have emphasized the importance of such non-covalent interactions in stabilizing the crystal structure. researchgate.net
Table 1: Key Non-Covalent Interactions in Fluorinated Biphenyl Crystal Engineering
| Interaction Type | Description | Potential Role in this compound |
| C-H···F Hydrogen Bonds | Weak hydrogen bonds between a carbon-bound hydrogen and a fluorine atom. | Can act as a directional force, influencing the relative orientation of molecules within the crystal lattice. |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The electron-deficient fluorinated ring may stack with the electron-rich methylated ring of a neighboring molecule. |
| Halogen Bonds | Non-covalent interaction where a halogen atom acts as an electrophilic species. | The fluorine atoms could potentially participate in halogen bonding, further directing the crystal packing. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the crystal lattice. |
Formation of Ordered Architectures
The ability of molecules to self-assemble into well-defined, ordered architectures is fundamental to the development of functional materials. For fluorinated biphenyls, this self-assembly is driven by the intricate balance of the non-covalent interactions discussed previously. The specific placement of the fluorine and methyl groups in this compound is anticipated to guide the formation of unique supramolecular patterns.
While direct experimental evidence for this specific compound is lacking, research on similar molecules provides valuable insights. For instance, studies on fluorinated liquid crystals have shown that the number and position of fluorine substituents significantly affect mesomorphic properties and the formation of ordered phases. acs.orgrsc.org The difluoro-substitution pattern in this compound could potentially favor the formation of specific liquid crystalline phases due to the molecule's anisotropic shape and tailored intermolecular interactions.
Furthermore, the principles of supramolecular chemistry suggest that molecules like this compound could form complex, ordered structures such as helical assemblies or layered arrangements. The directional nature of C-H···F interactions, combined with π-π stacking, can lead to the formation of one-, two-, or three-dimensional networks. rsc.orgresearchgate.nettue.nl The synthesis and crystallization of other difluorophenyl-containing compounds have demonstrated the formation of supramolecular assemblages directed by C-H···F interactions. rsc.org The resulting ordered architectures are critical for applications in areas such as organic electronics, where charge transport is highly dependent on molecular packing. rsc.org
Exploration in Polymer Science and Functional Materials as a Monomer or Additive
The unique properties imparted by fluorine make fluorinated compounds highly valuable in polymer science, both as building blocks (monomers) and as performance-enhancing additives.
Integration into Polymer Backbones for Enhanced Performance
While there is no specific literature detailing the use of this compound as a monomer, the broader class of fluorinated biphenyls has been explored for the synthesis of high-performance polymers. uva.espsu.edu Fluorinated monomers are known to produce polymers with desirable characteristics such as chemical inertness, low surface energy, and high thermal stability. chemscene.com
Fluorinated biphenyl diamines, for example, have been used to create polyimides with improved gas separation properties. uva.espsu.edu The introduction of fluorine-containing groups into the polymer backbone can enhance properties like solubility, thermal stability, and gas permeability. psu.edu It is plausible that a functionalized derivative of this compound, for instance, a diamino or dihydroxyl derivative, could serve as a monomer for creating specialty polymers. The incorporation of the 3,5-difluoro-4'-methylbiphenyl moiety could impart a unique combination of rigidity from the biphenyl unit and specific properties derived from the fluorine and methyl substituents. The synthesis of polymers from other bio-based biphenyl monomers has been successfully demonstrated, suggesting the feasibility of incorporating such structures into polymer chains. rsc.org Companies have also developed fluorinated monomers that can be directly incorporated into various resin backbones, including polyesters and polycarbonates, to create functional coatings. etnatec.com
Table 2: Potential Properties of Polymers Derived from a Functionalized this compound Monomer
| Property | Anticipated Effect of the Monomer Unit |
| Thermal Stability | The aromatic biphenyl structure would contribute to a high degradation temperature. |
| Chemical Resistance | The presence of fluorine atoms generally enhances resistance to chemical attack. nih.gov |
| Solubility | The fluorine and methyl groups might improve solubility in organic solvents compared to non-substituted biphenyl polymers. |
| Dielectric Properties | Fluorination is known to lower the dielectric constant, which is beneficial for microelectronics applications. |
| Gas Permeability | The introduction of bulky fluorine and methyl groups can disrupt chain packing, potentially increasing free volume and gas permeability. psu.edu |
Role as a Polymer Additive with Specific Fluorine-Mediated Effects
The use of fluorinated compounds as additives is a well-established strategy to modify the properties of commodity and engineering plastics. researchgate.netresearchgate.net While polytetrafluoroethylene (PTFE) is the most common fluorinated additive, smaller fluorinated molecules can also impart specific effects. researchgate.net Although there are no studies specifically reporting the use of this compound as a polymer additive, its properties suggest potential applications.
Fluorinated additives are often used as polymer processing aids (PPAs) to eliminate melt fracture, reduce die build-up, and improve throughput during extrusion. specialchem.com4spe.orgarkema.comresearchgate.net These additives work by migrating to the interface between the polymer melt and the metal die, creating a low-friction surface. It is conceivable that this compound could function in a similar capacity, with the fluorinated portion providing the desired surface-active properties.
Beyond processing, fluorinated additives can also enhance the bulk and surface properties of the final polymer product. These enhancements can include:
Reduced Friction and Improved Wear Resistance: Fluorinated additives are known to lower the coefficient of friction of polymer surfaces. researchgate.net
Increased Hydrophobicity and Oleophobicity: The low surface energy of fluorinated compounds can make polymer surfaces repellent to water and oils. researchgate.net
Improved Flame Retardancy: In some systems, fluorinated additives can act as synergists with flame retardants.
The effectiveness of such an additive would depend on its compatibility with the host polymer matrix and its ability to migrate to the surface or interface where its effects are needed. The combination of a polar difluorophenyl group and a nonpolar tolyl group in this compound gives it an amphiphilic character that could be beneficial for its function as a surface-modifying additive.
Future Research Directions and Emerging Trends for 3,5 Difluoro 4 Methyl 1,1 Biphenyl
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of biphenyls, often relying on the Suzuki-Miyaura cross-coupling reaction, is a cornerstone of organic chemistry. rsc.org However, future research will increasingly focus on developing greener and more sustainable methods for producing 3,5-Difluoro-4'-methyl-1,1'-biphenyl. This involves addressing the reliance on hazardous organic solvents and expensive palladium catalysts that characterize traditional approaches. inovatus.es
Key future trends include:
Aqueous Suzuki-Miyaura Reactions: A significant push is being made to adapt the Suzuki-Miyaura coupling to aqueous media. gctlc.org Using water as a solvent and employing recyclable fluorous precatalysts or nickel-based catalysts in alcohol/water mixtures can drastically reduce the environmental impact. gctlc.orgacs.org Research will aim to optimize these conditions specifically for the coupling of 3,5-difluoroboronic acid with 4-methylphenyl halides (or vice-versa), focusing on catalyst loading, reaction times, and recyclability to create a more cost-effective and eco-friendly process. inovatus.es
Direct C-H Activation: A more atom-economical and streamlined approach involves the direct C-H functionalization of the parent aromatic rings (1,3-difluorobenzene and toluene). nih.govresearchgate.net This strategy avoids the pre-functionalization step of creating an organometallic or halide reagent, thus reducing waste. rsc.org Future work will focus on developing selective catalysts, potentially palladium on supports like graphene oxide, that can precisely target the desired C-H bonds on both aromatic precursors to form the this compound scaffold. rsc.org Overcoming challenges related to selectivity, especially on the toluene (B28343) ring, will be a major research focus. nih.govnih.gov
Table 1: Comparison of Synthetic Methodologies for Biphenyl (B1667301) Synthesis
| Methodology | Key Features | Advantages for Future Research | Challenges |
|---|---|---|---|
| Traditional Suzuki-Miyaura Coupling | Palladium catalyst, organic solvents, organoboron and halide precursors. rsc.org | High yields, well-established. | Use of hazardous solvents, catalyst cost, generation of stoichiometric byproducts. inovatus.es |
| Green Suzuki-Miyaura Coupling | Aqueous media, recyclable catalysts (e.g., fluorous or nickel-based). gctlc.orgacs.org | Reduced environmental impact, potential for catalyst recycling, increased safety. inovatus.es | Optimizing catalyst activity and stability in water, product separation. |
| Direct C-H Activation | Direct coupling of two C-H bonds, fewer synthetic steps. rsc.orgrsc.org | High atom economy, reduced waste, streamlined synthesis. researchgate.net | Achieving high regioselectivity, harsh reaction conditions may be required. nih.govnih.gov |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
To optimize the novel synthetic routes described above, a deeper understanding of reaction mechanisms and kinetics is essential. Future research will increasingly employ advanced spectroscopic techniques for real-time, in situ monitoring of the synthesis of this compound. This approach allows chemists to observe the formation of intermediates, catalyst states, and product concentration as the reaction happens, rather than relying on endpoint analysis. wiley.com
Emerging techniques in this area include:
In Situ NMR Spectroscopy: High-pressure or flow-cell NMR spectroscopy can be used to directly observe a reaction mixture under catalytic conditions. wiley.comnumberanalytics.com This would allow researchers to track the consumption of reactants and the formation of this compound in real time. magritek.com For palladium-catalyzed reactions, ³¹P NMR can be used to monitor the state of phosphine (B1218219) ligands and the reduction of the Pd(II) precatalyst to the active Pd(0) species, which is a critical step in the catalytic cycle. rsc.orgrsc.orgresearchgate.net
Surface-Enhanced Raman Scattering (SERS): For heterogeneously catalyzed reactions, SERS is a powerful tool. By assembling catalytically active nanoparticles (like palladium) into dimers, their plasmonic activity can be boosted to enable SERS monitoring. nih.gov This technique could provide kinetic data on the Suzuki-Miyaura cross-coupling at the catalyst surface, offering insights into the rate-determining steps of the reaction. nih.govacs.org
Integration of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis
Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the discovery and optimization of new materials. rsc.org For this compound, these computational tools offer a path to rapidly screen for derivatives with enhanced properties and to predict their behavior before undertaking costly and time-consuming laboratory synthesis. atlas.jpjsr.org
Future research will leverage AI and ML in several key ways:
Property Prediction: ML models can be trained on existing data for known biphenyls and liquid crystals to predict the physicochemical properties of new, hypothetical derivatives of this compound. worldscientific.comspecialchem.com By inputting 2D molecular graphs, advanced AI frameworks can predict properties like melting point, boiling point, and solubility in seconds, dramatically accelerating the screening process. eurekalert.orgmiragenews.com
Inverse Molecular Design: Generative AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be used for de novo design. nih.gov Researchers can define a set of desired properties (e.g., a specific liquid crystal phase range, high dielectric anisotropy), and the AI will generate novel molecular structures, including new derivatives of this compound, that are predicted to exhibit those properties. atlas.jp
Liquid Crystal Phase Prediction: ML is particularly well-suited to tackling the complex challenge of predicting liquid crystal phase behavior. rsc.org By training models on vast datasets of molecular structures and their corresponding mesophases, AI can help identify new variations of the this compound core that are likely to form desirable nematic or smectic phases for display applications. optica.orgbit.edu.cn
Exploration of New Material Applications Beyond Current Scope
While fluorinated biphenyls are staples in liquid crystal displays (LCDs), the unique properties of this compound suggest potential in other advanced material applications. researchgate.netrsc.org The introduction of fluorine atoms significantly alters properties like dielectric anisotropy, viscosity, and thermal stability. researchgate.netresearchgate.net
Future explorations could target:
Organic Electronics: Biphenyl derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of this compound could be tuned by further functionalization to create materials suitable as charge-transport layers or hosts for phosphorescent emitters.
Advanced Dielectric Materials: The high polarity of the C-F bond makes fluorinated compounds interesting for applications as high-performance dielectric materials in capacitors and other electronic components. Research could focus on synthesizing polymers or dendrimers based on the this compound unit to create materials with high dielectric constants and low loss.
Specialty Solvents and Heat-Transfer Fluids: Fluorinated liquids are known for their high thermal stability and chemical inertness, making them useful in demanding environments like high-performance computing for cooling. dakenchem.com Oligomers or specifically designed derivatives of this compound could be explored for such high-tech applications. dakenchem.com
Theoretical Advances in Predicting Complex Biphenyl Behavior and Interactions
Underpinning all these future directions is the need for more accurate and powerful theoretical models to predict the behavior of this compound at a molecular level. cecam.org Computational chemistry provides insights that are difficult or impossible to obtain through experiment alone. rochester.edu
Key areas for theoretical advancement include:
Torsional Angle and Barrier Prediction: The dihedral (twist) angle between the two phenyl rings is a critical parameter that governs the molecule's shape and its packing in a liquid crystal phase. High-level quantum mechanical calculations, such as Density Functional Theory (DFT) and coupled-cluster methods, are crucial for accurately predicting this angle and the energy barriers to rotation. acs.orgresearchgate.net Future studies will focus on benchmarking different DFT functionals, especially those that include corrections for dispersion interactions, to find the most accurate and computationally efficient methods for substituted biphenyls like this one. semanticscholar.orgrsc.org
Modeling Intermolecular Interactions: The fluorine atoms in this compound play a decisive role in its intermolecular interactions. rsc.org Fluorine can participate in weak C-H···F hydrogen bonds and complex C-F···F-C interactions. rsc.org Advanced computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and characterize these non-covalent interactions, which are fundamental to understanding how molecules assemble in the condensed phase. nih.gov These models will help explain and predict the bulk properties of materials derived from this compound. nih.govresearchgate.net
Simulation of Liquid Crystal Phases: Molecular dynamics (MD) simulations using atomistic potentials are essential for modeling the collective behavior of molecules and predicting the formation of liquid crystal phases. tandfonline.combristol.ac.uk Future research will involve developing more accurate force fields for fluorinated biphenyls and using large-scale simulations to predict phase transition temperatures and the detailed structure of nematic or smectic phases. shu.ac.uk
Q & A
Basic Research Questions
Q. What are common synthetic routes for 3,5-Difluoro-4'-methyl-1,1'-biphenyl?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling between 3,5-difluorophenylboronic acid and 4-methylbromobenzene can yield the biphenyl framework. Reaction conditions (e.g., palladium catalysts, base, solvent) must be optimized to minimize side products like dehalogenation or homocoupling. Post-synthesis purification often involves column chromatography or recrystallization .
- Key Considerations : Monitor regioselectivity during fluorination steps; differential reactivity of fluorine substituents may require protecting-group strategies .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound using slow evaporation in solvents like dichloromethane/hexane. Refinement with SHELXL (part of the SHELX suite) ensures accurate bond-length and angle measurements. Compare experimental data with computational models (DFT) for validation .
- Key Considerations : Crystallization conditions (temperature, solvent polarity) significantly affect crystal quality. Twinning or disorder in crystals may necessitate alternative refinement strategies .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash with soap and water; for inhalation, move to fresh air. Refer to SDS guidelines for biphenyl derivatives, which highlight flammability and potential respiratory irritation .
- Key Considerations : Store in airtight containers away from oxidizers. Monitor for decomposition under UV light due to fluorinated aromatic systems .
Advanced Research Questions
Q. How can thermodynamic properties (e.g., heat capacity) of this compound be experimentally determined?
- Methodological Answer : Use adiabatic calorimetry or differential scanning calorimetry (DSC). For liquid-phase measurements, employ a high-precision calorimeter (e.g., BSAO type) across a temperature range (e.g., 300–330 K). Compare results with computational predictions (group contribution methods) to validate accuracy .
- Key Considerations : Ensure sample purity (>99%) via HPLC or GC-MS. Impurities (e.g., unreacted precursors) can skew heat capacity data .
Q. What advanced spectroscopic techniques resolve contradictions in fluorinated biphenyl characterization?
- Methodological Answer : Combine ¹⁹F NMR and high-resolution mass spectrometry (HRMS) to distinguish positional isomers. For example, ¹⁹F NMR chemical shifts vary predictably with substitution patterns (e.g., 3,5-difluoro vs. 2,4-difluoro). HRMS confirms molecular formula, while NOESY NMR elucidates spatial proximity of substituents .
- Key Considerations : Dynamic effects (e.g., rotational barriers in biphenyls) may complicate NMR interpretation. Use variable-temperature NMR to resolve overlapping signals .
Q. How are impurities in this compound quantified for pharmaceutical applications?
- Methodological Answer : Employ LC-MS/MS in MRM (multiple reaction monitoring) mode. Calibrate with spiked samples containing known impurities (e.g., dehalogenated byproducts). Validate method parameters (LOD, LOQ, linearity) per ICH guidelines. Cross-reference with databases like DSSTox for toxicity profiling .
- Key Considerations : Matrix effects (e.g., solvent interference) must be minimized via sample cleanup (e.g., solid-phase extraction) .
Q. What challenges arise in crystallographic refinement of fluorinated biphenyls?
- Methodological Answer : Fluorine’s high electron density can cause absorption errors in XRD. Apply empirical absorption corrections (e.g., SADABS) during data processing. For disordered fluorine atoms, use restraints (e.g., DFIX in SHELXL) to maintain reasonable geometry. Validate against Hirshfeld surface analysis for intermolecular interactions .
- Key Considerations : Twinning or pseudo-symmetry in crystals may require alternative space group assignments .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental bond lengths in fluorinated biphenyls?
- Methodological Answer : Discrepancies often arise from basis-set limitations in DFT (e.g., underestimating C-F bond lengths). Recalculate using higher-level theory (e.g., CCSD(T)) or hybrid functionals (e.g., B3LYP-D3). Cross-validate with neutron diffraction data, which provides higher precision than XRD for light atoms .
- Key Considerations : Environmental effects (e.g., crystal packing forces) may elongate bonds experimentally compared to gas-phase computations .
Tables for Key Data
| Property | Method | Typical Values | Reference |
|---|---|---|---|
| Heat Capacity (Liquid) | Adiabatic Calorimetry | ~300–330 J/mol·K (300–330 K) | |
| C-F Bond Length | SC-XRD | 1.34–1.38 Å | |
| ¹⁹F NMR Shift (CDCl₃) | 470 MHz NMR | δ -110 to -115 ppm (meta-F) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
